molecular formula C18H20ClN5O2 B2873279 N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1904130-70-6

N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2873279
CAS No.: 1904130-70-6
M. Wt: 373.84
InChI Key: BHVQJBKYGOWRDH-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidine derivatives are often synthesized through various methods, including the reaction of amidines with saturated ketones .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrimidine core, which is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, often involving the nitrogen atoms or any functional groups attached to the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrimidines are generally crystalline and colorless .

Scientific Research Applications

Efficient Synthesis Techniques

Research has developed efficient synthesis methods for compounds similar to N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, focusing on optimizing the synthesis routes for potential pharmaceutical applications. For example, Dorow et al. (2006) developed an efficient synthesis route for a related pyrrolquinolone, highlighting the importance of choosing appropriate transformations and dealing with scale-up challenges in process chemistry (Dorow et al., 2006).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds derived from similar structures has been explored for their potential as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Synthesis of Pyrimidine Derivatives

Zaki et al. (2017) described the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, illustrating the versatility of pyrimidine-based compounds in generating a variety of pharmacologically relevant molecules (Zaki et al., 2017).

Enaminone-Based Anticonvulsants

Enaminones derived from similar structural frameworks have been synthesized and evaluated for their anticonvulsant activities, showing potent effects with minimal neurotoxicity. Edafiogho et al. (1992) highlighted the therapeutic potential of such compounds in epilepsy treatment (Edafiogho et al., 1992).

Antimicrobial Applications

Devarasetty et al. (2019) synthesized novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, showing significant antimicrobial activity against various bacterial and fungal strains. This study emphasizes the potential of pyrimidine derivatives in addressing antimicrobial resistance (Devarasetty et al., 2019).

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the wide range of activities exhibited by pyrimidine derivatives, it could have potential applications in various areas of medicine .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c19-15-3-1-13(2-4-15)9-21-18(25)24-11-14-10-20-17(22-16(14)12-24)23-5-7-26-8-6-23/h1-4,10H,5-9,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVQJBKYGOWRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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